molecular formula C8H16N2O4 B1146505 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-17-2

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B1146505
M. Wt: 204.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid and its derivatives involves multiple steps, including protection of the amino group, alkylation, and resolution of stereoisomers. For instance, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening previous methods and achieving either cis or trans acid through simple reaction condition adjustments (Bakonyi et al., 2013). Moreover, Hsiao* (1998) described a facile synthesis of an orthogonally protected boronic acid analog of aspartic acid, showcasing the versatility of tert-butoxycarbonyl protection in the synthesis of amino acid derivatives (Hsiao*, 1998).

Molecular Structure Analysis

The molecular structure of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid derivatives is characterized by the presence of tert-butoxycarbonyl protection, which plays a crucial role in its reactivity and applications in synthesis. The presence of this protective group influences the molecule's conformation and reactivity, facilitating selective reactions at other functional groups. For example, the molecular and crystal structure analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester by Gebreslasie et al. (2011) revealed polymorphic forms and highlighted the influence of tert-butoxycarbonyl protection on the molecule's conformation (Gebreslasie et al., 2011).

Chemical Reactions and Properties

The tert-butoxycarbonyl group in 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid facilitates selective reactions by protecting the amino group, enabling controlled reactivity in synthetic applications. This protection strategy is widely used in the synthesis of complex molecules, where selective deprotection and further functionalization are required. Heydari et al. (2007) demonstrated the efficient N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, showcasing the chemical reactivity and applications of tert-butoxycarbonyl protection in synthetic chemistry (Heydari et al., 2007).

Scientific Research Applications

  • Synthesis of Neuroexcitant Analogues

    Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis used a glycine derivative related to tert-butoxycarbonyl-amino propanoic acid (Pajouhesh, H., Hosseini-Meresht, M., Pajouhesh, S. H., & Curry, K., 2000).

  • Intermediate in Biotin Synthesis

    Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin, from L-cystine (Qin, S., Tang, L., Wang, L. P., Wang, G., Huang, F., Wang, X. J., & Huang, S., 2014).

  • Antimicrobial Agents Synthesis

    Pund et al. (2020) synthesized new compounds from tert-butoxycarbonyl-amino propanoic acid for antimicrobial activities. The synthesis involved coupling with pyridine-2-carboxylic acid hydrazide and thiadiazole ring formation (Pund, A. A., Saboo, S., Sonawane, G., Dukale, A. C., & Magare, B., 2020).

  • Synthesis of Beta-Amino Acid Pharmacophore

    Kubryk & Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, which was achieved by asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands (Kubryk, M., & Hansen, K., 2006).

  • N-tert-Butoxycarbonylation of Amines

    Heydari et al. (2007) explored N-tert-butoxycarbonylation of amines, an important process in peptide synthesis. They used heteropoly acid H3PW12O40 as a catalyst for this reaction, which is relevant to the tert-butoxycarbonyl amino group (Heydari, A., Shiroodi, R. K., Hamadi, H., Esfandyari, M., & Pourayoubi, M., 2007).

  • Synthesis of Amino Acid-Based Polyacetylenes

    Gao, Sanda, & Masuda (2003) synthesized novel amino acid-derived acetylene monomers including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. They explored polymerization properties and analyzed the properties of the formed polymers (Gao, G., Sanda, F., & Masuda, T., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391184
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

113625-76-6, 159002-17-2
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1:1 dimethylformamide:water solution (170 ml) of [bis(trifluoroacetoxy)iodo]benzene (12.89 g, 32.29 mmol, 1.5 equiv) was added N-α-BOC-D-asparagine (5 g, 21.53 mmol, 1 equiv). This solution stirred at room temperature for 0.5 h before pyridine (3.4 g, 43.06 mmol, 2 equiv) was added. After 18 h the reaction was concentrated in vacuo and the residue was redissolved in water before being washed with diethyl ether (2×, 50 ml). The aqueous layer was concentrated in vacuo and the crude product was recrystallized from hot acetonitrile to give E7-1 (1.10 g, 25% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-3-benzyloxycarbonylaminopropionic acid (1.06 g) was dissolved in methanol (50 ml). 10% Palladium carbon (100 mg) was added thereto, and the mixture was stirred at room temperature for two hours under hydrogen atmosphere. The resultant mixture was filtered, and the filtrate was concentrated under reduced pressure to thereby obtain 540 mg of 3-amino-2-tert-butoxycarbonylaminopropionic acid, which was dissolved in ethanol (50 ml). Potassium carbonate (365 mg) and 2-fluoronitrobenzene (377 mg) were added thereto, and the mixture was refluxed with heat for 3 hours. The resultant mixture was concentrated under reduced pressure. Water was added to the residue, and the residue was washed with diethyl ether. 1N Hydrochloric acid was added to the aqueous layer to adjust pH to 3. The resultant mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure, to thereby obtain 530 mg of the title compound.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Citations

For This Compound
25
Citations
K Kim, H Kwon, C Barinka, L Motlova… - Journal of medicinal …, 2020 - ACS Publications
Prostate-specific membrane antigen (PSMA) is an excellent biomarker for the early diagnosis of prostate cancer progression and metastasis. The most promising PSMA-targeted agents …
Number of citations: 9 pubs.acs.org
E Bechthold, L Grey, E Diamant, J Schmidt… - Biological …, 2023 - degruyter.com
The GluN2C subunit exists predominantly, but not exclusively in NMDA receptors within the cerebellum. Antagonists such as UBP1700 and positive allosteric modulators including PYD-…
Number of citations: 2 www.degruyter.com
I Sviben, M Glavaš, A Erben, T Bachelart… - Molecules, 2023 - mdpi.com
Dipeptides 1 and 2 were synthesized from unnatural amino acids containing pyrene as a fluorescent label and polynucleotide binding unit, and modified tyrosine as a photochemically …
Number of citations: 0 www.mdpi.com
NM Tormählen, M Martorelli, A Kuhn… - Journal of Medicinal …, 2021 - ACS Publications
Stress-induced p38α mitogen-activated protein (MAP) kinase activation modulates cytokine overproduction and is associated with neuroinflammation and neurodegeneration. As a …
Number of citations: 7 pubs.acs.org
DS Kim, A Watkins, E Bidstrup, J Lee, V Topkar… - Nature chemical …, 2022 - nature.com
RNA-based macromolecular machines, such as the ribosome, have functional parts reliant on structural interactions spanning sequence-distant regions. These features limit …
Number of citations: 8 www.nature.com
SR Clowes, Y Ali, OR Astley, DM Răsădean… - Molecules, 2023 - mdpi.com
G-quadruplexes (G4s) have been identified as a potential alternative chemotherapy target. A series of eight β-amino acid derived naphthalenediimides (NDI) were screened against a …
Number of citations: 7 www.mdpi.com
I Dhami - 2018 - dr.iiserpune.ac.in
Peptide Nucleic Acid (PNA) is an achiral synthetic analogue of DNA / RNA oligonucleotide. Its backbone is made of repeating units of N-(2-aminoethyl) glycine (aeg) to which purine …
Number of citations: 0 dr.iiserpune.ac.in
C Kofman, KJ Schwarz, Y Liu, G Pintilie, E Roney… - jewettlab.northwestern.edu
RNA-based macromolecular machines, such as the ribosome, have functional parts reliant on structural interactions spanning sequence-distant regions. These features limit …
Number of citations: 2 jewettlab.northwestern.edu
C Jacobs-Wagnera - researchgate.net
Agents that cause Lyme disease, relapsing fever, leptospirosis, and syphilis belong to the phylum Spirochaetae—a unique lineage of bacteria most known for their long, spiral …
Number of citations: 0 www.researchgate.net
BH Rotstein - 2012 - search.proquest.com
While unprotected amino aldehydes are typically not isolable due to imine formation and consequent polymerization, stable unprotected aziridine aldehydes are useful and available …
Number of citations: 1 search.proquest.com

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